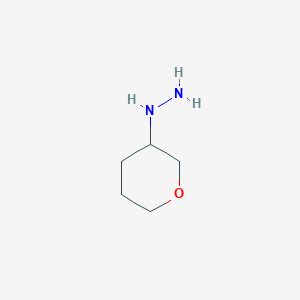

(Tetrahydro-2H-pyran-3-yl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

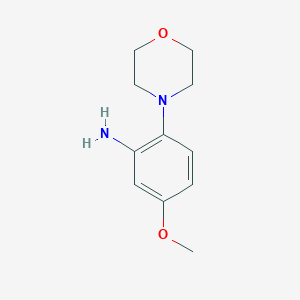

“(Tetrahydro-2H-pyran-3-yl)hydrazine” is a chemical compound with the molecular formula C5H12N2O . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound is a liquid and is stored under nitrogen .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “(Tetrahydro-2H-pyran-3-yl)hydrazine”, often involves the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .Molecular Structure Analysis

The molecular structure of “(Tetrahydro-2H-pyran-3-yl)hydrazine” can be represented by the InChI code: 1S/C5H12N2O/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2 . This indicates that the molecule consists of a tetrahydropyran ring attached to a hydrazine group .Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “(Tetrahydro-2H-pyran-3-yl)hydrazine”, are commonly used in organic synthesis . They are often used as protecting groups for alcohols . The ethers derived from these compounds can withstand a variety of reactions .Physical And Chemical Properties Analysis

“(Tetrahydro-2H-pyran-3-yl)hydrazine” is a liquid at room temperature . It has a molecular weight of 116.16 . The compound is stored under nitrogen .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

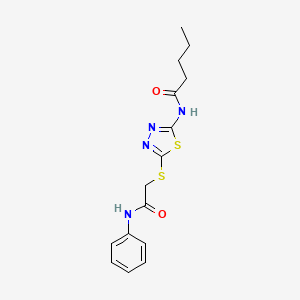

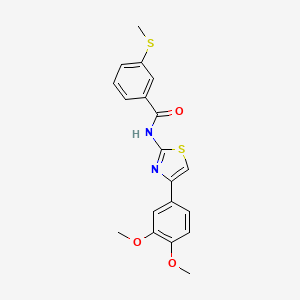

Transformation with Hydrazines : (Tetrahydro-2H-pyran-3-yl)hydrazine and its derivatives undergo transformations with various hydrazines in the presence of acidic catalysts, leading to the formation of N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides as the main products, alongside other derivatives like α,β-didchydro-α-amino acid derivatives (L. Vranicar, S. Polanc, M. Kočevar, 2003).

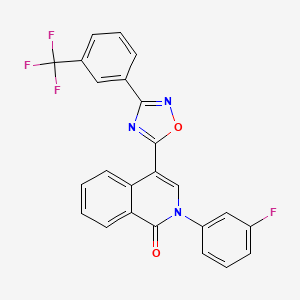

Selective Transformations : The compound exhibits highly selective transformations with hydrazides, phenylhydrazines, and heterocyclic hydrazines, converting benzopyran-2,5-diones to corresponding hydrazono-benzopyrans and further to quinolines (P. Trebše, S. Polanc, M. Kočevar, T. Šolmajer, S. Golic-Grdadolnik, 1997).

Biological Applications

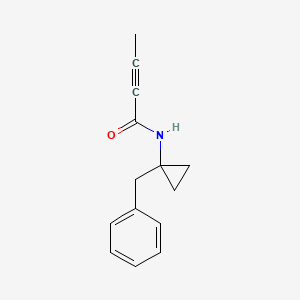

Synthesis of Biologically Active Compounds : Synthesis of trifluoromethylazoles and other compounds from (Tetrahydro-2H-pyran-3-yl)hydrazine derivatives have shown potential in measuring pH in biological media by 19F NMR spectroscopy (Brian G. Jones, S. Branch, A. Thompson, M. Threadgill, 1996).

Antidiabetic Activity : Novel pyrazole-based heterocycles attached to sugar moieties synthesized from (Tetrahydro-2H-pyran-3-yl)hydrazine derivatives have exhibited moderate antidiabetic activity, presenting potential for developing new therapeutic agents (Nagesh Vaddiraju, M. Ajitha, K. Rajnarayana, Ramreddy Godela, 2022).

Novel Derivatives and Their Applications

Synthesis of Pyridazine Derivatives : This compound can be used to create pyridazine derivatives, showcasing its versatility in the synthesis of heterocyclic compounds (F. Požgan, S. Polanc, M. Kočevar, 2006).

Antimicrobial and Antifungal Agents : It serves as a precursor for the synthesis of benzenesulfonylurea and thiourea derivatives, which have shown significant antibacterial and antimycobacterial, as well as mild to moderate antifungal activities (H. Faidallah, K. A. Khan, A. Asiri, 2011).

Safety and Hazards

“(Tetrahydro-2H-pyran-3-yl)hydrazine” is classified as a dangerous substance . It has hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

oxan-3-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-5-2-1-3-8-4-5/h5,7H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIXGYOFLLSVOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydro-2H-pyran-3-yl)hydrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)

![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)

![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)